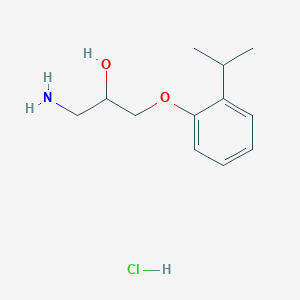

![molecular formula C21H18N4O4 B2796462 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1189912-64-8](/img/structure/B2796462.png)

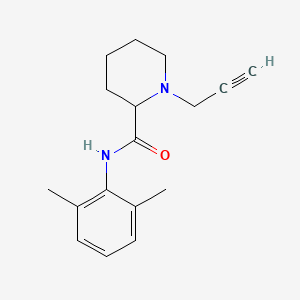

6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

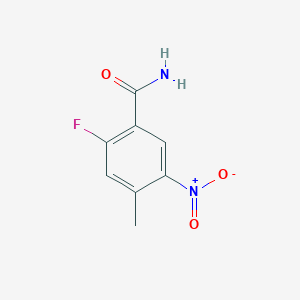

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 2-oxoethyl group, a propyl group, and a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an aromatic benzene ring and a 1,3-dioxole ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the 2-oxoethyl group could undergo nucleophilic addition reactions, and the triazoloquinazolinone group could participate in a variety of reactions including ring-opening reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Facile Synthetic Routes

A notable study presented a facile synthetic route for triazoloquinazolin-2(3H)-ones and their thio analogues, highlighting their potential as bronchodilators for asthma treatment (Rajan, Rao, Mogilaiah, & Prasad, 2002). This work underscores the versatility of the triazoloquinazoline scaffold in synthesizing compounds with significant pharmacological potential.

Novel Derivatives and Characterization

Research focused on the synthesis of novel triazoloquinazoline derivatives, employing various building blocks, demonstrated the chemical flexibility of this class. These compounds were characterized and confirmed by NMR, IR, and HREI-MS analyses, showcasing a broad spectrum of heterocyclic derivatives that could be synthesized from the triazoloquinazoline core (Al-Salahi, Marzouk, Ghabbour, & Kun, 2014).

Pharmacological Applications

Anticonvulsant Activity

A study on 6-alkyoxyltriazoloquinazoline derivatives revealed some compounds exhibiting positive anticonvulsant activity. This suggests that modifications to the triazoloquinazoline framework can lead to potent therapeutic agents for treating convulsive disorders (Zhang, Yang, Deng, & Quan, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .

Mode of Action

HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity . This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

HMS3524F05 has demonstrated potent anticancer activity in vitro . It has shown effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer .

Análisis Bioquímico

Biochemical Properties

It is known that similar 1,2,4-triazoloquinazoline compounds interact with various enzymes and proteins . For instance, some of these compounds have been found to inhibit the PCAF bromodomain , which plays a crucial role in gene expression and cellular function .

Cellular Effects

Related 1,2,4-triazoloquinazoline compounds have shown significant anticancer activity against various human cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines .

Molecular Mechanism

Similar 1,2,4-triazoloquinazoline compounds have been found to inhibit the PCAF bromodomain , suggesting that HMS3524F05 might exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

Related 1,2,4-triazoloquinazoline compounds have shown stable and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

The dosage effects of HMS3524F05 in animal models have not been reported. Related 1,2,4-triazoloquinazoline compounds have shown potent anticancer activity at various dosages .

Metabolic Pathways

Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Related 1,2,4-triazoloquinazoline compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various cellular compartments and organelles .

Propiedades

IUPAC Name |

6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRIJTDYOSQSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

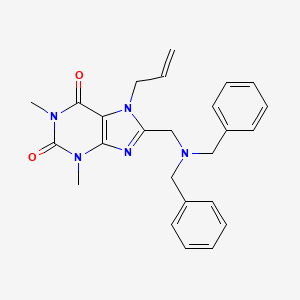

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![N-{[4-(4-fluorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2796386.png)